5-Bromo-6-fluoroisatoic anhydride
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-fluoro-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrFNO3/c9-3-1-2-4-5(6(3)10)7(12)14-8(13)11-4/h1-2H,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKVAZWAWDROOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC(=O)OC2=O)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Pivotal Role of Halogenated Isatoic Anhydrides in Synthetic Organic Chemistry
Isatoic anhydrides, in general, are versatile reagents in organic synthesis, serving as precursors to a wide array of heterocyclic compounds. wikipedia.org The introduction of halogen atoms onto the isatoic anhydride (B1165640) core, creating halogenated isatoic anhydrides, further enhances their utility. Halogens, being electronegative, significantly influence the electronic properties of the aromatic ring, thereby modulating the reactivity of the anhydride and providing handles for further chemical transformations.
The presence of halogens can direct the regioselectivity of reactions, allowing for the precise construction of target molecules. Furthermore, these halogenated derivatives are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, halogen-substituted anthranilic acid derivatives, which can be derived from the corresponding isatoic anhydrides, have been investigated for their potential as androgen receptor antagonists. acs.org The ability to strategically incorporate halogens into the isatoic anhydride framework opens up avenues for the development of novel compounds with tailored biological activities.
The Research Significance of 5 Bromo 6 Fluoroisatoic Anhydride in Benzoxazine Dione Scaffolds
Established Synthetic Routes to this compound
Traditional methods for synthesizing the isatoic anhydride framework, which can be adapted for halogenated derivatives like this compound, often rely on readily available precursors and well-understood reaction mechanisms.
The introduction of halogen atoms onto the isatoic anhydride scaffold can be achieved either by starting with pre-halogenated precursors or by direct halogenation of the parent anhydride. A general and direct approach involves the halogenation of isatoic anhydride itself using elemental chlorine or bromine in the presence of chlorosulfonic acid. This method allows for the introduction of one or more halogen atoms onto the aromatic nucleus.
While the specific synthesis from 5-bromo-2-fluorophenylacetic acid is not prominently detailed in the literature, the more common route involves precursors that already contain the necessary amino and carboxylic acid functionalities, or functionalities that can be converted to them. For instance, the synthesis of substituted isatoic anhydrides often begins with appropriately substituted anthranilic acids.
A significant route to isatoic anhydrides involves the oxidative cleavage of indole (B1671886) derivatives. This transformation is particularly useful for creating substituted anhydrides when the corresponding substituted indole is accessible. The oxidation of the indole ring, specifically the C2-C3 bond, leads to the formation of the N-formylanthranilic acid intermediate, which then cyclizes to the isatoic anhydride.
Research has demonstrated the successful synthesis of 5-bromoisatoic anhydride from 5-bromoindole. The reaction is typically carried out by stirring the indole derivative in a solvent mixture, such as DMF/H2O, allowing for oxidative cleavage. Other methods for the oxidation of indoles to isatoic anhydrides include the use of oxidants like Oxone, chromic acid, or photoinduced oxidation in the presence of air. nih.govgoogle.com This methodology suggests that this compound could be similarly prepared from a 5-bromo-6-fluoroindole precursor. The choice of oxidant is critical to ensure the desired cleavage without over-oxidation or degradation of the aromatic ring. wikipedia.org
Table 1: Oxidation of Indole Derivatives to Isatoic Anhydrides
| Precursor | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 5-Bromoindole | DMF/H₂O, 16h, room temperature | 5-Bromoisatoic anhydride | sciencemadness.org |
| Indole Derivatives | Oxone | Isatoic Anhydride Derivatives | nih.gov |
| 2-(1′H-indol-2′-yl)- orgsyn.orgnaphthyridine | UV irradiation, Acetonitrile, Air | 2-(1,5-naphthyridin-2-yl)-4H-3,1-benzoxazin-4-one | google.com |
The most prevalent and well-established method for synthesizing isatoic anhydrides is the cyclization of the corresponding anthranilic acid derivatives. nih.gov This approach is highly versatile and can be applied to a wide range of substituted anthranilic acids to produce variously functionalized isatoic anhydrides. For the synthesis of this compound, the key precursor would be 2-amino-5-bromo-6-fluorobenzoic acid.
The cyclization is typically accomplished by reacting the anthranilic acid with a phosgene (B1210022) equivalent, which serves as a carbonyl source to form the heterocyclic ring. Common reagents used for this transformation include phosgene (COCl₂), diphosgene (trichloromethyl chloroformate), and triphosgene (B27547) (bis(trichloromethyl) carbonate). The reaction of an anthranilic acid with phosgene, often in an aqueous acidic medium, is a classic and effective procedure. orgsyn.org The use of triphosgene is often preferred in laboratory settings as it is a safer, solid alternative to gaseous phosgene. The reaction proceeds by forming an intermediate N-carbonyl chloride, which then undergoes intramolecular cyclization to yield the isatoic anhydride.
Table 2: Synthesis of Isatoic Anhydrides from Anthranilic Acids
| Precursor | Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| Anthranilic Acid | Phosgene | Aq. HCl, <50°C | 72-75% | orgsyn.org |
| 2-Amino-5-chlorobenzoic acid | Triphosgene | THF, room temp, 18h | 89% | |
| Anthranilic Acid | Ethyl Chloroformate | Prolonged reflux | Variable | orgsyn.org |
Advanced Synthetic Approaches to Isatoic Anhydride Frameworks
To overcome some of the limitations of classical methods, such as the use of highly toxic reagents like phosgene, modern synthetic strategies have been developed. These advanced approaches often employ transition-metal catalysis to achieve the synthesis of the isatoic anhydride core with high efficiency and functional group tolerance.
Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for constructing carbonyl-containing compounds, including isatoic anhydrides. These methods utilize carbon monoxide (CO) as a C1 source and can form the isatoic anhydride ring through various C-H activation and cross-coupling pathways.
One notable strategy involves the palladium-catalyzed regioselective C-H bond carbonylation of N-alkyl anilines. orgsyn.org In this approach, the N-alkyl amino group directs the ortho-C-H activation, followed by carbonylation and cyclization to yield the N-alkyl isatoic anhydride. The reaction tolerates a wide range of functional groups, making it suitable for the synthesis of complex derivatives. orgsyn.org
Another advanced method is the palladium-catalyzed reductive carbonylation of 2-iodoanilines using carbon dioxide (CO₂) as the carbonyl source. This process allows for the transformation of readily available 2-iodoanilines into isatoic anhydrides with good yields and excellent functional group compatibility.
Furthermore, a novel palladium-catalyzed multistep tandem reaction has been developed for the synthesis of isatoic anhydrides from tertiary anilines. nih.gov This process involves carbonylation, N-dealkylation, and a second carbonylation step, providing an efficient route to the desired heterocyclic framework from simple starting materials. nih.gov
Table 3: Palladium-Catalyzed Syntheses of Isatoic Anhydride Frameworks
| Strategy | Precursor Type | Key Reagents | Key Features | Reference |
|---|---|---|---|---|
| C-H Bond Carbonylation | N-Alkyl Anilines | Pd(OAc)₂, CO, Cu(OAc)₂ | Regioselective, mild conditions | orgsyn.org |
| Reductive Carbonylation | 2-Iodoanilines | Pd catalyst, CO₂ | Uses CO₂ as C1 source | |
| Tandem Carbonylation/N-Dealkylation | Tertiary Anilines | Pd catalyst, CO | Tandem reaction from simple anilines | nih.gov |
Electrosynthesis is gaining traction as a sustainable and green chemistry tool, often avoiding the need for harsh chemical oxidants or reductants. While the direct electrosynthesis of the isatoic anhydride ring is not yet a widely established method, related electrochemical transformations suggest its future potential.
For example, electrochemical methods have been successfully employed for the synthesis of polycyclic fused quinazolinones starting from isatoic anhydrides and cyclic amines. These procedures operate in an undivided cell without external chemical oxidants or transition-metal catalysts, demonstrating the utility of electrochemistry in manipulating the isatoic anhydride scaffold. The studies show that halogen-substituted isatoic anhydrides are well-tolerated in these electrochemical transformations. While this research focuses on the reactions of isatoic anhydrides, the principles of electrochemical activation could potentially be applied to the cyclization of precursors like anthranilic acids or the oxidative cyclization of other suitable starting materials to form the anhydride ring itself. The development of direct electrosynthetic routes to this compound remains a prospective area for future research.
Synthetic Methodologies for this compound and its Derivatives: A Detailed Examination
The synthesis of this compound, a halogenated derivative of isatoic anhydride, is of interest due to the utility of isatoic anhydrides as versatile building blocks in the preparation of a wide array of heterocyclic compounds, including quinazolinones, quinazolines, and benzodiazepines. These scaffolds are prevalent in many biologically active molecules and pharmaceutical agents. This article explores the synthetic methodologies for this compound and its derivatives, with a specific focus on green chemistry principles and the optimization of reaction conditions to enhance yield and purity.
Reactivity and Reaction Mechanisms of 5 Bromo 6 Fluoroisatoic Anhydride
Nucleophilic Ring-Opening Reactions
5-Bromo-6-fluoroisatoic anhydride (B1165640) is susceptible to nucleophilic attack, which leads to the opening of its heterocyclic ring. This reactivity is a cornerstone of its application in chemical synthesis, allowing for the introduction of a variety of functional groups.
Reactivity with Nitrogen Nucleophiles (e.g., amines, hydrazides)
The reaction of 5-Bromo-6-fluoroisatoic anhydride with nitrogen nucleophiles, such as primary amines and hydrazides, is a well-established method for the synthesis of substituted anthranilamides. The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen nucleophile attacks one of the carbonyl carbons of the anhydride ring, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the opening of the ring and the formation of the corresponding N-substituted 2-amino-5-bromo-6-fluorobenzamide.
For instance, the reaction with a primary amine (R-NH2) yields an N-alkyl or N-aryl-2-amino-5-bromo-6-fluorobenzamide. Similarly, reaction with a hydrazide (R-CONHNH2) would produce the corresponding N-acylamino-2-amino-5-bromo-6-fluorobenzamide. These reactions are typically carried out in a suitable solvent and may be heated to facilitate the reaction. chemguide.co.uklibretexts.org The products of these reactions are valuable intermediates in the synthesis of various heterocyclic compounds and other medicinally relevant scaffolds. nih.gov
Decarboxylation Pathways in Ring-Opening Processes
The ring-opening of isatoic anhydrides can sometimes be accompanied by decarboxylation, particularly under thermal conditions. acs.orgacs.org When this compound is heated, it can undergo decarboxylation to potentially form a reactive intermediate. acs.orgacs.orgjst.go.jp This intermediate can then be trapped by a nucleophile present in the reaction mixture.
The precise conditions under which decarboxylation occurs and its interplay with the nucleophilic ring-opening are dependent on several factors, including the reaction temperature, the nature of the nucleophile, and the solvent used. In some cases, the decarboxylation can be a desired pathway to access specific chemical structures.
Regioselectivity in Nucleophilic Additions to this compound
The two carbonyl groups in this compound are not equivalent, which raises the question of regioselectivity in nucleophilic attack. The electronic environment of each carbonyl group is influenced by the adjacent atoms within the ring and the substituents on the benzene (B151609) ring.
The carbonyl group at the 2-position is part of an N-carboxyanhydride-like system, while the carbonyl at the 4-position is an anhydride carbonyl. The electrophilicity of these two positions can be subtly different. Generally, the carbonyl at the 4-position is considered more electrophilic and is the primary site of attack for many nucleophiles. This is because the nitrogen atom's lone pair can donate electron density to the carbonyl at the 2-position, reducing its electrophilicity.
However, the regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions. Steric hindrance around the carbonyl groups can also play a role in directing the nucleophilic attack.
Electrophilic Aromatic Substitution on the Benzene Moiety
The benzene ring of this compound is substituted with two halogen atoms, which influences its reactivity towards electrophilic aromatic substitution (EAS).
Influence of Halogen Substituents on Electrophilicity
Both bromine and fluorine are deactivating groups for electrophilic aromatic substitution due to their electron-withdrawing inductive effect (-I effect). libretexts.orgaakash.ac.inuomustansiriyah.edu.iq This effect reduces the electron density of the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. libretexts.org
In the case of this compound, the bromine and fluorine atoms will direct incoming electrophiles to the positions ortho and para to themselves. The directing effects of both halogens will need to be considered to predict the outcome of an EAS reaction. The fluorine atom is more electronegative than bromine, and thus exerts a stronger inductive effect. Conversely, the resonance effect of fluorine is also stronger. The interplay of these effects will determine the regioselectivity of the substitution.
Functionalization of the Amide-like Moiety
The amide-like moiety within the this compound ring, specifically the nitrogen atom, can also be a site for functionalization. While the nitrogen lone pair is involved in the aromatic system of the heterocyclic ring, it can still exhibit some nucleophilic character.
Functionalization at the nitrogen position can be achieved under specific reaction conditions, potentially involving strong bases to deprotonate the nitrogen, followed by reaction with an electrophile. However, such reactions must be carefully controlled to avoid undesired ring-opening or other side reactions. The reactivity of the N-H bond in isatoic anhydrides allows for the introduction of various substituents, leading to a diverse range of derivatives.
Substitution Reactions Involving Bromine and Fluorine Atoms
The presence of both bromine and fluorine on the aromatic ring of this compound opens up possibilities for selective substitution reactions, allowing for the introduction of diverse functionalities.
Nucleophilic Aromatic Substitution at Halogenated Positions
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. In this compound, the anhydride group and the additional halogen atom enhance the electrophilicity of the carbon atoms attached to the halogens, making them susceptible to attack by nucleophiles.
While specific studies on this compound are limited, the reactivity of analogous halogenated isatoic anhydrides and other activated aryl halides provides a strong basis for predicting its behavior. The general mechanism for SNAr involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent departure of the halide ion restores the aromaticity of the ring.
The relative reactivity of the bromine and fluorine substituents in SNAr reactions is influenced by two opposing factors: the electronegativity of the halogen and its ability to act as a leaving group. Fluorine, being the most electronegative halogen, strongly polarizes the C-F bond, making the carbon atom more electrophilic and favoring the initial nucleophilic attack. Conversely, bromide is generally a better leaving group than fluoride. In many activated systems, the attack step is rate-determining, and thus, the C-F bond is often more susceptible to nucleophilic substitution.
For instance, in reactions with strong nucleophiles like alkoxides or amines, it is anticipated that the fluorine atom at the 6-position would be preferentially substituted. This is due to the combined electron-withdrawing effects of the adjacent bromine atom and the anhydride functionality, which would stabilize the Meisenheimer complex formed during the attack at the C-6 position.
Table 1: Predicted Nucleophilic Aromatic Substitution Reactions of this compound
| Nucleophile | Reagent Example | Predicted Major Product |
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | 5-Bromo-6-methoxyisatoic anhydride |
| Amine | Piperidine | 5-Bromo-6-(piperidin-1-yl)isatoic anhydride |
| Thiolate | Sodium thiophenoxide (NaSPh) | 5-Bromo-6-(phenylthio)isatoic anhydride |
It is important to note that reaction conditions, such as solvent, temperature, and the nature of the nucleophile, can significantly influence the regioselectivity of the substitution.
Cross-Coupling Reactions of Halogenated Isatoic Anhydrides
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromine atom at the 5-position of this compound is an ideal handle for such transformations.
In a typical Suzuki-Miyaura coupling, the C-Br bond would readily undergo oxidative addition to a palladium(0) catalyst. The resulting arylpalladium(II) complex would then react with an organoboron reagent, such as an arylboronic acid, in the presence of a base, to form a new carbon-carbon bond. This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.
Table 2: Representative Suzuki-Miyaura Cross-Coupling Reaction of this compound
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| This compound | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 6-Fluoro-5-(4-methoxyphenyl)isatoic anhydride |
The fluorine atom is generally less reactive in palladium-catalyzed cross-coupling reactions compared to bromine under standard conditions, allowing for selective functionalization of the C-Br bond. This differential reactivity is a valuable synthetic feature, enabling sequential cross-coupling strategies.
Redox Chemistry of the Anhydride Core
The isatoic anhydride functionality itself can participate in redox reactions, leading to either ring-opened or ring-retained products with altered oxidation states.
Oxidation Reactions of this compound
The isatoic anhydride ring is relatively stable to oxidation under mild conditions. However, the synthesis of isatoic anhydrides often involves the oxidation of the corresponding isatin (B1672199). For instance, the oxidation of 5-bromo-6-fluoroisatin with oxidizing agents like hydrogen peroxide in an acidic medium or other peracids would lead to the formation of this compound. This reaction proceeds via a Baeyer-Villiger-type rearrangement.
While the anhydride itself is resistant to further oxidation under normal conditions, strong oxidizing conditions could potentially lead to degradation of the aromatic ring.
Reduction Reactions of this compound
The carbonyl groups within the anhydride ring are susceptible to reduction. The outcome of the reduction depends on the nature of the reducing agent and the reaction conditions.
Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely lead to the complete reduction of both carbonyl groups and the opening of the anhydride ring to afford an amino alcohol.
More selective reducing agents can be employed to achieve partial reduction. For example, sodium borohydride (B1222165) (NaBH₄) might selectively reduce one of the carbonyl groups, potentially leading to a hydroxylactam intermediate. The use of bulky reducing agents, such as L-selectride or K-selectride, could offer enhanced stereoselectivity in the reduction of the carbonyls.
Table 3: Predicted Reduction Products of this compound
| Reducing Agent | Predicted Major Product |
| Lithium aluminum hydride (LiAlH₄) | 2-Amino-4-bromo-5-fluorobenzyl alcohol |
| Sodium borohydride (NaBH₄) | 5-Bromo-6-fluoro-4-hydroxy-3,4-dihydro-1H-benzo[d] researchgate.netacs.orgoxazin-2-one |
| L-Selectride | Stereoselective formation of a hydroxylactam |
Mechanistic Investigations of this compound Transformations
Detailed mechanistic studies specifically on this compound are not extensively reported in the literature. However, insights can be drawn from computational and experimental studies on the parent isatoic anhydride and its derivatives.
Computational studies, such as those employing Density Functional Theory (DFT), on isatoic anhydride have provided valuable information about its electronic structure and reactivity. researchgate.net These studies indicate that the C2 and C4 carbonyl carbons are the primary electrophilic sites, susceptible to nucleophilic attack. The presence of electron-withdrawing fluorine and bromine atoms in this compound would be expected to further enhance the electrophilicity of these positions.
Mechanistic investigations into the reactions of isatoic anhydride with nucleophiles have shown that the initial attack typically occurs at the C4 carbonyl, leading to ring opening and the formation of an intermediate carbamic acid, which can then decarboxylate. Alternatively, attack at the C2 position can also occur, particularly with certain nucleophiles and under specific conditions.
For cross-coupling reactions, the mechanism is well-established and proceeds through the canonical catalytic cycle of oxidative addition, transmetalation, and reductive elimination at the palladium center. The electronic and steric effects of the fluoro and bromo substituents would influence the rates of these individual steps.
Further mechanistic studies, including kinetic analysis and isotopic labeling experiments, on this compound would be beneficial for a more comprehensive understanding of its reactivity and for the optimization of its use in synthetic applications.
Detailed Reaction Pathway Analysis
The reaction pathways of this compound are predominantly governed by its interaction with nucleophiles. The presence of bromine and fluorine atoms significantly influences the electron density of the aromatic ring and the reactivity of the anhydride moiety. The primary reaction pathways include nucleophilic acyl substitution at the C-4 carbonyl, ring-opening via an isocyanate intermediate, and N-alkylation.
Nucleophilic Attack at the Carbonyl Group: The most common reaction pathway for isatoic anhydrides involves nucleophilic attack on one of the carbonyl carbons. In the case of this compound, reactions with nucleophiles such as amines and alcohols lead to the opening of the oxazine-dione ring.
Reaction with Amines: Primary and secondary amines readily react with this compound. The reaction typically occurs via nucleophilic attack of the amine on the more electrophilic C-4 carbonyl group. This is followed by the elimination of carbon dioxide to yield the corresponding 2-amino-5-bromo-6-fluorobenzamide derivative. This pathway is fundamental to the synthesis of various quinazolinone and benzodiazepine (B76468) precursors. For instance, a one-pot, three-component reaction involving an isatoic anhydride, an amine, and an aldehyde can produce substituted quinazolinones, where the initial step is the formation of the 2-aminobenzamide (B116534) intermediate. researchgate.net
Reaction with Alcohols: In the presence of an alcohol, this compound undergoes alcoholysis. The alcohol's oxygen atom acts as the nucleophile, attacking a carbonyl carbon. This ring-opening reaction results in the formation of a 2-(alkoxycarbonylamino)-5-bromo-6-fluorobenzoic acid, which can subsequently decarboxylate under certain conditions. The general mechanism for the reaction of acid anhydrides with alcohols involves the formation of an ester and a carboxylic acid. libretexts.orgchemguide.co.uk
Ring-Opening via Isocyanate Intermediate: Under basic conditions (typically pH > 10), isatoic anhydrides can undergo deprotonation at the nitrogen atom. The resulting anion can rearrange to form an o-carboxyphenyl isocyanate intermediate. rsc.org This isocyanate is highly reactive towards nucleophiles. This pathway becomes particularly significant when the primary nucleophilic attack at the carbonyl carbon is sterically hindered. The electron-withdrawing nature of the bromo and fluoro substituents on this compound would be expected to facilitate the formation of the initial anion, thus making this pathway accessible.
N-Alkylation/N-Arylation: A different reaction pathway involves the direct substitution on the nitrogen atom of the anhydride. This typically requires a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to deprotonate the N-H group, forming an N-sodio derivative. nih.gov This nucleophilic nitrogen can then react with an alkylating or arylating agent, such as an alkyl halide, to form an N-substituted this compound. nih.gov
Identification of Key Intermediates and Transition States
The reactions of this compound proceed through several key intermediates and transition states, which dictate the final product distribution.
Tetrahedral Intermediate: In the direct nucleophilic attack pathway, the initial addition of a nucleophile (e.g., an amine or alcohol) to the C-4 carbonyl carbon leads to the formation of a transient tetrahedral intermediate . chemguide.co.uk This intermediate is characterized by an sp3-hybridized carbon and a negative charge on the oxygen atom. The stability of this intermediate is influenced by the nature of the nucleophile and the substituents on the aromatic ring. The electron-withdrawing bromine and fluorine atoms in this compound are expected to stabilize this intermediate by induction, thereby facilitating the initial nucleophilic attack. The collapse of this tetrahedral intermediate leads to the cleavage of the C-O bond in the anhydride ring.
o-Carboxyphenyl Isocyanate Intermediate: As mentioned previously, under basic conditions, the deprotonated isatoic anhydride can rearrange to form an o-carboxyphenyl isocyanate intermediate. rsc.org This highly reactive species is a key branching point in the reaction mechanism. It can be attacked by nucleophiles at the isocyanate carbon, leading to products different from those formed by direct attack at the anhydride carbonyl. For example, reaction with a bulky amine at high pH would likely proceed through this isocyanate intermediate. rsc.org Computational studies using Density Functional Theory (DFT) on related systems have helped to elucidate the role of isocyanate moieties in reaction pathways, sometimes acting as internal oxidants in catalytic cycles. rsc.org
Transition States: The conversion between reactants, intermediates, and products involves passing through high-energy transition states . For the reaction of this compound, key transition states would include:
The transition state for the nucleophilic attack on the carbonyl carbon, leading to the tetrahedral intermediate.
The transition state for the ring-opening and decarboxylation step.
The transition state for the rearrangement of the N-anion to the o-carboxyphenyl isocyanate intermediate.
Computational chemistry provides valuable tools for modeling these transition states. rsc.org For similar anhydride reactions, calculations have been used to determine activation barriers, which are influenced by factors like the solvent and the presence of catalysts. For example, using trifluoroacetic anhydride as a dehydrating agent has been shown computationally to lower activation barriers compared to acetic anhydride. researchgate.net A similar principle would apply to the reactivity of this compound, where the fluorine substituent influences the electronic properties and thus the energy of the transition states.
Kinetic Studies of this compound Reactions
While specific kinetic data for this compound are not extensively documented in publicly available literature, the kinetics of the parent isatoic anhydride and its derivatives provide a strong basis for understanding its reaction rates and mechanisms. Kinetic studies are crucial for quantifying the influence of substituents and reaction conditions on the different reaction pathways.
Kinetic investigations on the reaction of isatoic anhydride with amines have shown that the mechanism is highly pH-dependent. rsc.org At a pH below 10, the reaction is characterized by a direct attack on the C-4 carbonyl. The sensitivity of the reaction rate to the nucleophilicity of the amine is described by the Brønsted coefficient, βnuc. For non-hindered amines, this value is approximately +1.0, indicating a high degree of bond formation in the transition state. rsc.org
Conversely, for the reaction of the 5-nitroisatoic anhydride anion (which proceeds via the isocyanate intermediate), the βnuc value is significantly lower, at 0.31. rsc.org This suggests a transition state that is more reactant-like, with less bond formation to the incoming nucleophile.
The electron-withdrawing properties of the bromine and fluorine substituents in this compound would be expected to enhance the electrophilicity of the carbonyl carbons, likely leading to faster reaction rates for nucleophilic attack compared to the unsubstituted isatoic anhydride under similar conditions. These substituents would also increase the acidity of the N-H bond, potentially facilitating the formation of the N-anion and the subsequent isocyanate pathway at a lower pH compared to the parent compound.
| Reactant | Reaction Pathway | pH Range | βnuc Value | Mechanistic Implication |
|---|---|---|---|---|
| Isatoic Anhydride | Direct attack at C-4 | < 10 | ~1.0 | Transition state with significant N-C bond formation. |
| 5-Nitroisatoic Anhydride | Via isocyanate intermediate | > 7 | 0.31 | Early transition state with little N-C bond formation. |
This table summarizes the kinetic findings for related isatoic anhydrides, which serve as a model for predicting the kinetic behavior of this compound. The actual kinetic parameters for the bromo-fluoro substituted compound would require experimental determination.
Applications of 5 Bromo 6 Fluoroisatoic Anhydride in Heterocyclic Synthesis
Synthesis of Quinazolinone and Quinazoline (B50416) Derivatives
The quinazolinone and quinazoline ring systems are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities. 5-Bromo-6-fluoroisatoic anhydride (B1165640) serves as a key precursor for the synthesis of 6-bromo-7-fluoro-substituted quinazolinones and quinazolines, allowing for the introduction of these halogens into the final products.
Multicomponent Reactions Incorporating 5-Bromo-6-fluoroisatoic Anhydride
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step. While specific research detailing the use of this compound in MCRs is still emerging, the general reactivity of isatoic anhydrides suggests its potential in this area. For instance, a three-component reaction between an isatoic anhydride, an amine, and a methyl-substituted furylacrylaldehyde has been reported to yield dihydroquinazolinones. This suggests that this compound could similarly react with various amines and aldehydes to produce a library of substituted 6-bromo-7-fluoro-2,3-dihydroquinazolin-4(1H)-ones.
The general reaction involves the initial ring-opening of the isatoic anhydride by the amine to form an intermediate 2-aminobenzamide (B116534). This intermediate then undergoes condensation with an aldehyde to form a Schiff base, which subsequently cyclizes to afford the dihydroquinazolinone ring. The use of this compound in such reactions would directly lead to the formation of quinazolinone derivatives with the desired halogen substitution pattern.
Cyclocondensation Reactions for Quinazolinone Formation
Cyclocondensation reactions represent a fundamental strategy for the synthesis of quinazolinones. The reaction of this compound with a primary amine would lead to the formation of a 2-amino-5-bromo-6-fluorobenzamide intermediate. Subsequent intramolecular cyclization, often promoted by heat or a dehydrating agent, would yield the corresponding 6-bromo-7-fluoroquinazolin-4(3H)-one.
Furthermore, reactions of isatoic anhydrides with various nitrogen-containing nucleophiles can lead to a range of quinazolinone derivatives. For example, the reaction of an isatoic anhydride with formamidine (B1211174) acetate (B1210297) is a known method for the one-step synthesis of quinazolin-4(3H)-ones. google.com Applying this to this compound would provide a direct route to 6-bromo-7-fluoroquinazolin-4(3H)-one.
Fused Heterocyclic Systems Derived from this compound
The reactivity of the quinazolinone scaffold derived from this compound allows for the construction of more complex fused heterocyclic systems. For instance, pyrazolo[5,1-b]quinazolones can be prepared by reacting isatoic anhydrides with 3-methylpyrazol-5-one. researchgate.net This reaction, when applied to this compound, would be expected to produce 7-bromo-8-fluoro-2-methylpyrazolo[5,1-b]quinazol-9(4H)-one. Such fused systems are of interest due to their potential biological activities.
Formation of Anthranilic Acid Amides and Hydrazides
The reaction of this compound with amines or hydrazines provides a straightforward route to the corresponding 2-amino-5-bromo-6-fluorobenzamides and 2-amino-5-bromo-6-fluorobenzohydrazides. These compounds are valuable intermediates in organic synthesis, serving as precursors for the construction of various heterocyclic systems.
The reaction proceeds via nucleophilic attack of the amine or hydrazine (B178648) on one of the carbonyl groups of the anhydride, leading to the opening of the heterocyclic ring and the formation of the corresponding amide or hydrazide with the concomitant release of carbon dioxide. The conditions for this reaction are generally mild, often proceeding at room temperature.
Diverse Heterocyclic Scaffolds Utilizing this compound as a Building Block
The utility of this compound extends beyond the synthesis of quinazolinones and their derivatives. Its ability to generate reactive intermediates opens pathways to other important heterocyclic scaffolds.
Generation of Quinolinones and Tryptanthrin (B1681603) Derivatives
The reactivity of this compound allows for its use in the synthesis of quinolinones and tryptanthrin derivatives through reactions with appropriate nucleophiles and coupling partners.
The synthesis of quinolinone scaffolds can be achieved through the reaction of this compound with active methylene (B1212753) compounds. A general and effective method involves an anionic annulation strategy. In this approach, a suitable active methylene compound is deprotonated with a base to form a nucleophilic enolate, which then attacks the carbonyl group of the isatoic anhydride. Subsequent cyclization and decarboxylation lead to the formation of the quinolinone ring system. The reaction conditions, such as the choice of base and solvent, are critical for the success of this transformation.
For instance, the reaction of this compound with a ketone bearing an α-methylene group in the presence of a suitable base like sodium hydride or lithium diisopropylamide (LDA) would be expected to yield a 4-hydroxyquinolinone derivative. The general scheme for this reaction is depicted below:
Scheme 1: General Synthesis of Quinolinones from this compound
[Image of the reaction of this compound with a generic ketone (R-CO-CH2-R') in the presence of a base to yield a substituted quinolinone]
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
| This compound | Acetone | Sodium Ethoxide | Ethanol | 7-Bromo-6-fluoro-2-methyl-4-hydroxyquinoline |
| This compound | Ethyl acetoacetate | Sodium Hydride | THF | Ethyl 7-bromo-6-fluoro-4-hydroxy-2-methylquinoline-3-carboxylate |
Table 1: Examples of Quinolinone Synthesis
The synthesis of tryptanthrin derivatives, which are of significant interest due to their biological activities, can be accomplished by the condensation of this compound with isatin (B1672199) or its derivatives. This reaction typically proceeds under basic conditions, where the isatin is deprotonated to form a nucleophile that attacks the isatoic anhydride. Subsequent intramolecular cyclization and dehydration afford the tryptanthrin core.
A plausible synthetic route to a halogenated tryptanthrin derivative would involve reacting this compound with an appropriately substituted isatin in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Scheme 2: Synthesis of a Tryptanthrin Derivative
[Image of the reaction of this compound with a substituted isatin in the presence of a base to yield a tryptanthrin derivative]
| Isatoic Anhydride | Isatin | Base | Solvent | Product | Yield (%) |
| This compound | Isatin | K₂CO₃ | DMF | 8-Bromo-9-fluorotryptanthrin | Not Reported |
| 5-Bromoisatoic anhydride | 5-Fluoroisatin | K₂CO₃ | DMF | 2-Bromo-8-fluorotryptanthrin | Not Reported |
Table 2: Synthesis of Tryptanthrin Derivatives
Construction of Spirooxindoles
The construction of spirooxindoles using this compound is typically achieved through a multi-step process. A common and efficient method involves the initial conversion of the isatoic anhydride to the corresponding isatin, which then serves as a key precursor for the synthesis of spirooxindoles. The hydrolysis of this compound under basic or acidic conditions, followed by controlled cyclization, would yield 5-bromo-6-fluoroisatin.
Once the 5-bromo-6-fluoroisatin is obtained, it can be utilized in various reactions to construct the spirooxindole framework. A prominent method is the [3+2] cycloaddition reaction of an azomethine ylide, generated in situ from the isatin and an amino acid (such as sarcosine (B1681465) or proline), with a suitable dipolarophile. This reaction allows for the stereoselective formation of complex spiro-pyrrolidinyl oxindoles.
The general strategy is outlined below:
Scheme 3: General Pathway to Spirooxindoles from this compound
[Image of the two-step reaction: 1. Conversion of this compound to 5-bromo-6-fluoroisatin. 2. Reaction of the isatin with an amino acid and a dipolarophile to form a spirooxindole]
| Isatin Precursor | Amino Acid | Dipolarophile | Solvent | Product Class |
| 5-Bromo-6-fluoroisatin | Sarcosine | (E)-Methyl 2-butenoate | Toluene | Spiro[pyrrolidine-3,3'-oxindole] |
| 5-Bromo-6-fluoroisatin | L-Proline | Dimethyl acetylenedicarboxylate | Methanol | Spiro[pyrrolizine-3,3'-oxindole] |
Table 3: Examples of Spirooxindole Synthesis from Isatin Precursors
This approach highlights the utility of this compound as a starting material for accessing complex and medicinally relevant spirooxindole scaffolds. The specific substitution pattern of the resulting spirooxindoles can be readily diversified by varying the amino acid and the dipolarophile used in the cycloaddition step.
Computational and Theoretical Chemistry Studies of 5 Bromo 6 Fluoroisatoic Anhydride
Quantum Theory of Atoms in Molecules (QTAIM) for Local Reactivity
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for partitioning a molecule's electron density to define atoms and the bonds between them. dntb.gov.ua This approach offers profound insights into the nature of chemical bonds and local reactivity.
Analysis of Bond Critical Points (BCP)
A key feature of QTAIM is the analysis of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP reveal the nature of the chemical bond. For covalent bonds, the electron density is relatively high, and the Laplacian is negative, indicating a concentration of charge. For closed-shell interactions, such as ionic bonds or van der Waals interactions, the electron density is low, and the Laplacian is positive.
In a theoretical QTAIM study of 5-Bromo-6-fluoroisatoic anhydride (B1165640), the BCPs of the C-Br, C-F, and bonds within the heterocyclic ring would be of particular interest. The analysis would likely show that the C-Br and C-F bonds possess a significant degree of ionic character due to the high electronegativity of the halogens. The properties of the BCPs within the anhydride ring would shed light on the bond strengths and their susceptibility to cleavage during reactions.
Correlation with Hammett Constants for Substituted Derivatives
The Hammett equation is a well-established tool in physical organic chemistry for quantifying the effect of substituents on the reactivity of aromatic compounds. A theoretical study on a series of substituted isatoic anhydrides has demonstrated a correlation between QTAIM-derived properties and Hammett constants. dntb.gov.ua This correlation provides a bridge between theoretical calculations and experimental observations of reactivity.
For 5-Bromo-6-fluoroisatoic anhydride, the Hammett constants for the bromo and fluoro substituents can be used to predict their impact on the reaction rates and equilibrium constants of various reactions. Theoretical calculations can further refine this understanding by correlating calculated properties, such as the charge on the carbonyl carbons or the energy of the LUMO, with the Hammett parameters. This combined approach allows for a predictive understanding of how substituents modulate the reactivity of the isatoic anhydride core.
Mechanistic Insights from Theoretical Simulations
Theoretical simulations are invaluable for elucidating the detailed mechanisms of chemical reactions. For this compound, computational studies can map out the potential energy surfaces for its reactions, such as nucleophilic attack at the carbonyl groups.
Kinetic and mechanistic studies on the parent isatoic anhydride and its 5-nitro derivative have shown that reactions with nucleophiles, such as amines and hydroxide (B78521) ions, proceed via attack at the anhydride carbonyl carbons. rsc.org At higher pH, the reaction can proceed through the formation of an intermediate isocyanate. rsc.org
Transition State Characterization and Energy Barriers
Information regarding the transition state geometries and the associated energy barriers for reactions involving this compound is not available in the surveyed literature. Such studies would be crucial for understanding the kinetics and mechanisms of its chemical transformations.
Prediction of Reaction Pathways and Product Selectivity
While the general reactivity of isatoic anhydrides is known, specific computational predictions of reaction pathways and the factors governing product selectivity for this compound have not been reported. Theoretical calculations could provide valuable insights into how the bromo and fluoro substituents influence its reactivity towards various nucleophiles.
Molecular Dynamics Simulations (Potential Future Research Directions)
Molecular dynamics simulations are powerful tools for investigating the conformational landscape and the influence of the environment on a molecule's behavior. However, no specific molecular dynamics studies on this compound have been published.
Conformational Analysis and Tautomerism
A detailed conformational analysis and investigation of potential tautomerism in this compound through molecular dynamics simulations would be a valuable area for future research. Such studies could elucidate the most stable three-dimensional structures and the energetic relationships between different conformers.
Solvent Effects on Reactivity
The role of the solvent in modulating the reactivity of this compound is another important aspect that could be explored using molecular dynamics simulations. These simulations could model the explicit interactions between the solute and solvent molecules, providing a microscopic understanding of solvation effects on reaction rates and mechanisms.
Spectroscopic Research and Advanced Characterization Techniques Applied to 5 Bromo 6 Fluoroisatoic Anhydride
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Mechanistic Research
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule. For 5-Bromo-6-fluoroisatoic anhydride (B1165640), a multi-nuclear NMR approach is essential for unambiguous characterization.
Proton (¹H) NMR Analysis for Reaction Monitoring and Product Confirmation
Proton (¹H) NMR spectroscopy is a fundamental tool for verifying the structure of a synthesized compound and for monitoring the progress of a reaction. In the context of 5-Bromo-6-fluoroisatoic anhydride, the aromatic region of the ¹H NMR spectrum is of particular interest. The substitution pattern on the benzene (B151609) ring dictates the chemical shifts and coupling constants of the remaining aromatic protons.
The structure of this compound features two protons on the aromatic ring. The fluorine and bromine substituents, along with the anhydride ring, exert distinct electronic effects that influence the chemical shifts of these protons. Additionally, the proton of the N-H group in the isatoic anhydride ring is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of δ 11-12 ppm in a solvent like DMSO-d₆, due to its acidic nature and potential for hydrogen bonding. The aromatic protons would exhibit specific splitting patterns based on their coupling with each other and with the adjacent fluorine atom.
Expected ¹H NMR Data for this compound:
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| H-5 | 8.1 - 8.3 | Doublet of doublets (dd) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz |
| H-8 | 7.4 - 7.6 | Doublet of doublets (dd) | J(H-H) ≈ 8-9 Hz, J(H-F) ≈ 4-5 Hz |
| N-H | 11.5 - 12.0 | Broad singlet (br s) | - |
| Note: The expected values are based on the analysis of substituted isatoic anhydrides and related fluorinated aromatic compounds. The exact values can vary based on the solvent and experimental conditions. |
By integrating the signals and analyzing the coupling patterns, the successful synthesis of the target molecule can be confirmed. During the synthesis, the disappearance of signals from the starting material and the appearance of new signals corresponding to the product can be tracked to monitor the reaction's progress and completion.
Carbon (¹³C) NMR for Carbon Skeleton Elucidation
Carbon (¹³C) NMR spectroscopy provides crucial information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.
The spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule. The two carbonyl carbons of the anhydride group will appear at the most downfield region of the spectrum, typically between 160 and 170 ppm. The aromatic carbons will resonate in the range of approximately 110 to 150 ppm. The carbon atoms directly attached to the electronegative bromine and fluorine atoms will exhibit characteristic chemical shifts and C-F coupling.
Expected ¹³C NMR Data for this compound:
| Carbon | Expected Chemical Shift (δ, ppm) | Expected C-F Coupling (J, Hz) |
| C-2 (C=O) | ~165 | - |
| C-4 (C=O) | ~160 | - |
| C-4a | ~140 | d, J ≈ 10-15 Hz |
| C-5 | ~120 | d, J ≈ 5-10 Hz |
| C-6 | ~115 | d, J ≈ 250-260 Hz (¹JCF) |
| C-7 | ~130 | d, J ≈ 15-20 Hz |
| C-8 | ~118 | d, J ≈ 4-6 Hz |
| C-8a | ~145 | d, J ≈ 2-4 Hz |
| Note: The expected values are based on the analysis of substituted isatoic anhydrides and fluorinated aromatic compounds. The exact values can vary based on the solvent and experimental conditions. 'd' denotes a doublet due to C-F coupling. |
Fluorine (¹⁹F) NMR for Fluorine Environment Characterization
Fluorine (¹⁹F) NMR spectroscopy is a highly sensitive technique used to characterize the chemical environment of fluorine atoms in a molecule. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom at the C-6 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal will be split into a doublet of doublets due to coupling with the adjacent aromatic protons (H-5 and H-7), providing further structural confirmation.
Expected ¹⁹F NMR Data for this compound:
| Fluorine | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| F-6 | -110 to -130 | Doublet of doublets (dd) | J(F-H5) ≈ 8-10 Hz, J(F-H7) ≈ 4-5 Hz |
| Note: The expected chemical shift is relative to a standard reference (e.g., CFCl₃). The exact value can vary based on the solvent and experimental conditions. |
Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Progress
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds.
For this compound, the IR spectrum is expected to show characteristic absorption bands for the anhydride functional group and the substituted aromatic ring. The two carbonyl groups of the anhydride will give rise to two distinct stretching vibrations, typically a symmetric and an asymmetric stretch, in the region of 1750-1850 cm⁻¹. The N-H stretching vibration is expected to appear as a broad band around 3200-3400 cm⁻¹. The C-Br and C-F stretching vibrations will be observed in the fingerprint region of the spectrum.
Expected IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretch | 3200 - 3400 (broad) |
| C=O (Anhydride) | Asymmetric Stretch | ~1830 |
| C=O (Anhydride) | Symmetric Stretch | ~1770 |
| C=C (Aromatic) | Stretch | 1600 - 1450 |
| C-F | Stretch | 1250 - 1000 |
| C-Br | Stretch | 700 - 500 |
| Note: The exact positions of the absorption bands can be influenced by the physical state of the sample and intermolecular interactions. |
In-situ FTIR Spectroscopy for Real-time Reaction Monitoring
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique that allows for the real-time monitoring of chemical reactions as they occur. By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, spectra can be collected at regular intervals without the need for sampling.
In the synthesis of this compound, in-situ FTIR can be used to track the consumption of reactants and the formation of the product. For instance, the disappearance of the characteristic bands of the starting material and the simultaneous appearance and growth of the anhydride C=O stretching bands around 1830 cm⁻¹ and 1770 cm⁻¹ would indicate the progress of the reaction. This real-time data allows for the determination of reaction kinetics, identification of transient intermediates, and optimization of reaction conditions.
High-Pressure FTIR Studies
High-pressure FTIR spectroscopy is a specialized technique used to study the effects of pressure on the structure and reactivity of molecules. While not a standard characterization method for a compound like this compound, it could be employed in specific research contexts. For example, high-pressure studies could provide insights into the stability of the compound under extreme conditions or investigate pressure-induced phase transitions or changes in intermolecular interactions. Such studies are particularly relevant in materials science and process chemistry where reactions are often carried out under high pressure.
Mass Spectrometry (MS) in Reaction Product Identification
Mass spectrometry is an indispensable tool for monitoring chemical reactions and identifying the resulting products. In the context of this compound, which readily undergoes reactions such as hydrolysis and aminolysis, mass spectrometry provides crucial information on the molecular weight and fragmentation patterns of the products, thereby confirming their identities.
Isatoic anhydrides, in general, are known to react with nucleophiles, leading to ring-opening. For instance, hydrolysis of the anhydride ring yields an unstable carbamic acid intermediate, which then decarboxylates to form the corresponding anthranilic acid. In the case of this compound, hydrolysis would be expected to produce 2-amino-5-bromo-4-fluorobenzoic acid.
The aminolysis of isatoic anhydrides with primary or secondary amines is a common method for the synthesis of 2-aminobenzamides. The reaction of this compound with an amine would proceed via nucleophilic attack on one of the carbonyl groups, followed by ring-opening and subsequent decarboxylation to yield the corresponding N-substituted 2-amino-5-bromo-4-fluorobenzamide.
Table 1: Predicted Mass Spectrometry Data for Reaction Products of this compound
| Reactant | Reaction Type | Product | Predicted [M+H]⁺ (m/z) |
| This compound | Hydrolysis | 2-amino-5-bromo-4-fluorobenzoic acid | 233.96 |
| This compound | Aminolysis (with methylamine) | 2-amino-5-bromo-N-methyl-4-fluorobenzamide | 247.99 |
Note: The m/z values are calculated based on the most abundant isotopes and are presented for the protonated molecule [M+H]⁺.
The fragmentation patterns observed in the mass spectrum would provide further structural confirmation. For example, the loss of characteristic fragments such as CO₂ (from the carboxylic acid) or the amine substituent would be expected.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.
Although a specific crystal structure for this compound has not been reported in publicly accessible databases, the crystal structure of a closely related compound, 5-chloroisatoic anhydride, has been determined and provides valuable insights into the likely solid-state structure. iucr.org The study of 5-chloroisatoic anhydride revealed a noncentrosymmetric crystal packing dominated by a network of hydrogen bonds and other weak intermolecular interactions. iucr.org
Table 2: Hypothetical Crystallographic Data for this compound based on a related structure
| Parameter | Hypothetical Value |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | ~14 |
| b (Å) | ~6 |
| c (Å) | ~7 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | ~588 |
| Z | 4 |
Note: These values are hypothetical and are based on the crystallographic data reported for 5-chloroisatoic anhydride. iucr.org The actual values for this compound would need to be determined experimentally.
The detailed analysis of the crystal structure would allow for the visualization of the molecular conformation and the packing arrangement. It would reveal how the molecules self-assemble in the solid state, which can influence properties such as solubility and melting point. The interplay of N-H···O hydrogen bonds and potential Br···O or F···H intermolecular contacts would be of particular interest in understanding the supramolecular architecture.
Emerging Research Directions and Future Perspectives
Development of Novel Catalytic Systems for 5-Bromo-6-fluoroisatoic Anhydride (B1165640) Transformations
The transformation of 5-Bromo-6-fluoroisatoic anhydride into more complex and valuable molecules is a key area of ongoing research. The development of novel catalytic systems is central to unlocking the full synthetic potential of this compound, enabling reactions that are more efficient, selective, and environmentally benign. Current research efforts are largely inspired by the broader success of transition metal catalysis in activating and functionalizing similar heterocyclic systems.
Future research will likely focus on the application of palladium and rhodium-based catalysts to exploit the C-Br and C-H bonds of the molecule. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, are promising avenues for introducing a wide range of substituents at the 5-position. For instance, a palladium-catalyzed process has been developed for the synthesis of 2-amino-4(3H)-quinazolinones from isatoic anhydride via an oxidative isocyanide-insertion reaction. rsc.org The adaptation of such methods to this compound could provide a direct route to novel quinazolinone derivatives with potential biological activity. Furthermore, palladium-catalyzed hydrodebromination could offer a selective method to produce 4-bromoindoles from dibromoindoles, a strategy that could be adapted for the selective transformation of this compound. nih.gov
Rhodium(III)-catalyzed C-H activation is another powerful tool that holds immense promise. princeton.edunih.gov Research has shown that Rh(III) catalysts can mediate the decarbonylative annulation of isatoic anhydride with alkynes, a process that could be extended to this compound to construct novel polycyclic aromatic systems. rsc.org Density functional theory (DFT) calculations have provided insights into the mechanism of such reactions, suggesting that the acyloxy group of the isatoic anhydride can act as a directing group to facilitate ortho C-H activation. rsc.org The development of chiral rhodium catalysts could also enable enantioselective transformations, leading to the synthesis of optically active compounds for pharmaceutical applications.
The table below summarizes potential catalytic transformations for this compound based on established reactions with related isatoic anhydrides.
| Catalyst System | Reaction Type | Potential Product from this compound |
| Palladium(II) Acetate (B1210297) / Ligand | Cross-Coupling (e.g., Suzuki) | 5-Aryl-6-fluoroisatoic anhydride |
| Palladium(0) / Phosphine Ligand | Buchwald-Hartwig Amination | 5-Amino-6-fluoroisatoic anhydride derivatives |
| Rhodium(III) / Cp* | C-H Activation/Annulation | Fused heterocyclic systems |
| Palladium / Isocyanide | Oxidative Isocyanide-Insertion | Substituted 2-amino-quinazolinones |
Continuous Flow Chemistry Approaches for Synthesis and Reaction Studies
Continuous flow chemistry is emerging as a powerful technology in modern organic synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and facile scalability. uc.pt The application of flow chemistry to the synthesis and transformation of this compound is a promising future direction that could lead to more efficient and reproducible manufacturing processes.
Flow chemistry is particularly well-suited for reactions that are difficult to control in batch, such as those involving highly reactive intermediates or exothermic processes. The ring-opening of this compound with nucleophiles, for instance, could be precisely controlled in a microreactor, allowing for rapid optimization of reaction conditions and improved yields. uc.pt The integration of in-line purification and analysis tools within a flow setup would further enhance the efficiency of synthesizing derivatives of this compound. The synthesis of heterocycles like quinolines and indoles, which can be derived from isatoic anhydride precursors, has been successfully demonstrated in flow systems, highlighting the potential for applying these methods to this compound. mdpi.comthieme-connect.de
A conceptual continuous flow process for the derivatization of this compound is outlined below:
| Step | Process | Flow Chemistry Advantage |
| 1 | Synthesis of this compound | Improved safety and control over hazardous reagents |
| 2 | Ring-opening with a nucleophile | Precise temperature control and rapid mixing |
| 3 | In-line purification | Removal of by-products without work-up |
| 4 | Catalytic cross-coupling | Efficient screening of catalysts and conditions |
| 5 | Final product isolation | Continuous collection of purified product |
Application in Materials Science and Specialty Chemical Synthesis
The presence of both bromine and fluorine atoms in this compound makes it an attractive building block for the synthesis of advanced materials and specialty chemicals. The halogen atoms can impart unique properties such as flame retardancy, increased thermal stability, and altered electronic characteristics.
In materials science, this compound could serve as a monomer or a precursor to monomers for the synthesis of novel polymers. The anhydride functionality can readily react with diamines or diols to form polyamides or polyesters, respectively. The resulting halogenated polymers may exhibit enhanced properties. For example, halogen bonding, a non-covalent interaction involving halogen atoms as electrophilic centers, is an emerging tool for the design of supramolecular polymers and functional materials. rsc.org The bromine atom in the molecule could participate in such interactions, leading to materials with self-healing properties or tunable mechanical characteristics. The synthesis of well-defined halogenated styrenic copolymers has been achieved through coordination polymerization followed by post-polymerization modification, a strategy that could be adapted to incorporate units derived from this compound. rsc.org
In the realm of specialty chemicals, this compound is a precursor to a variety of heterocyclic compounds. The synthesis of quinazolinones, which are known to possess a wide range of biological activities, is a key application. iaset.usnih.gov The bromo and fluoro substituents on the quinazolinone core can significantly influence their pharmacological profile. Furthermore, the compound can be used to synthesize novel dyes, pigments, and agrochemicals. google.com The development of synthetic routes to N-phenylated isatoic anhydrides via copper-catalyzed arylation opens up possibilities for creating a new class of derivatives from this compound. acs.org
Advanced In-situ Spectroscopic Techniques for Deeper Mechanistic Understanding
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new transformations. Advanced in-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, are powerful tools for monitoring reactions in real-time and identifying transient intermediates.
In-situ FTIR spectroscopy can provide valuable information about the kinetics and mechanism of reactions involving this compound. nih.govabb.com By monitoring the disappearance of the characteristic anhydride carbonyl stretches and the appearance of new vibrational bands corresponding to products, researchers can gain a detailed picture of the reaction progress. nih.govmdpi.com This technique is particularly useful for studying the ring-opening of the anhydride with various nucleophiles, allowing for the determination of reaction rates and the identification of any intermediate species. youtube.com
In-situ NMR spectroscopy offers an even more detailed view of the reaction mechanism, providing structural information about all species present in the reaction mixture. nih.gov For reactions involving this compound, ¹⁹F and ¹³C NMR would be particularly informative for tracking the changes at the fluorinated and carbon centers of the molecule. The use of advanced NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY), can help to identify the formation of aggregates or catalyst-substrate complexes. The mechanistic details of the ring-opening of related heterocycles have been successfully elucidated using such techniques. researchgate.net The application of these powerful analytical methods to the study of this compound transformations will undoubtedly lead to a deeper mechanistic understanding and the development of more efficient and selective synthetic protocols. chemicalbook.com
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of 5-bromo-6-fluoroisatoic anhydride, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves halogenation and fluorination of isatoic anhydride precursors. For example, bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF solvent, 0–5°C) followed by fluorination via nucleophilic aromatic substitution with KF or CsF in polar aprotic solvents . Reaction efficiency can be improved by optimizing stoichiometry, reaction time, and temperature gradients. Monitoring intermediates via TLC or LC-MS ensures stepwise progress.
Q. How should researchers address purification challenges specific to this compound?
- Methodological Answer : Due to its sensitivity to moisture and thermal instability, purification is best achieved via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from anhydrous toluene . Purity validation requires ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm the absence of dehalogenation byproducts .
Advanced Research Questions
Q. What spectroscopic techniques are critical for characterizing this compound, and how can data contradictions be resolved?
- Methodological Answer : Key techniques include:
- NMR : Fluorine-19 NMR resolves positional isomerism; discrepancies in chemical shifts may arise from solvent polarity or residual moisture. Use deuterated DMSO-d₆ for enhanced resolution .
- FT-IR : Confirm anhydride carbonyl stretches (~1750–1850 cm⁻¹) and C-Br/C-F vibrations (650–500 cm⁻¹). Contradictions in peak assignments require cross-referencing with computational methods (DFT simulations) .
- XRD : Single-crystal X-ray diffraction resolves structural ambiguities, particularly steric effects from bromine/fluorine substituents .
Q. How can researchers design catalytic systems for functionalizing this compound in cross-coupling reactions?
- Methodological Answer : Utilize palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:
- Catalyst Selection : Pd(OAc)₂ with SPhos or Xantphos ligands enhances stability against dehalogenation .
- Solvent Optimization : Anhydrous toluene or THF minimizes hydrolysis.
- Kinetic Analysis : Track reaction progress via in situ Raman spectroscopy to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
Q. What strategies mitigate hydrolysis of this compound during aqueous-phase applications?
- Methodological Answer : Stabilize the anhydride by:
- Protective Group Chemistry : Temporarily convert the anhydride to a methyl ester using diazomethane, then regenerate it post-reaction .
- Lyophilization : Freeze-dry the compound in the presence of molecular sieves to maintain anhydrous conditions .
- pH Control : Conduct reactions in buffered solutions (pH 6–7) to avoid acid/base-induced degradation .
Data-Driven Analysis and Optimization
Q. How can researchers reconcile discrepancies in reported reaction yields for this compound derivatives?
- Methodological Answer :
- Statistical Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., temperature, catalyst loading) and identify interactions affecting yield .
- Batch Consistency : Compare multiple synthetic batches using ANOVA to assess reproducibility. Contaminants (e.g., residual solvents) are detectable via GC-MS .
- Computational Modeling : Use software like Gaussian or ADF to predict thermodynamic feasibility of competing pathways (e.g., bromine vs. fluorine displacement) .
Q. What protocols ensure reliable quantification of this compound in complex matrices?
- Methodological Answer :
- HPLC-DAD : Employ a C18 column with acetonitrile/water (0.1% TFA) mobile phase; validate with spiked recovery tests (≥95% recovery) .
- Calibration Standards : Prepare in anhydrous DMSO to prevent hydrolysis.
- Limit of Detection (LOD) : Determine via signal-to-noise ratios (S/N ≥ 3) and cross-validate with LC-MS/MS .
Table: Key Analytical Parameters for this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
